

# BMS-986034 In Vitro Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655

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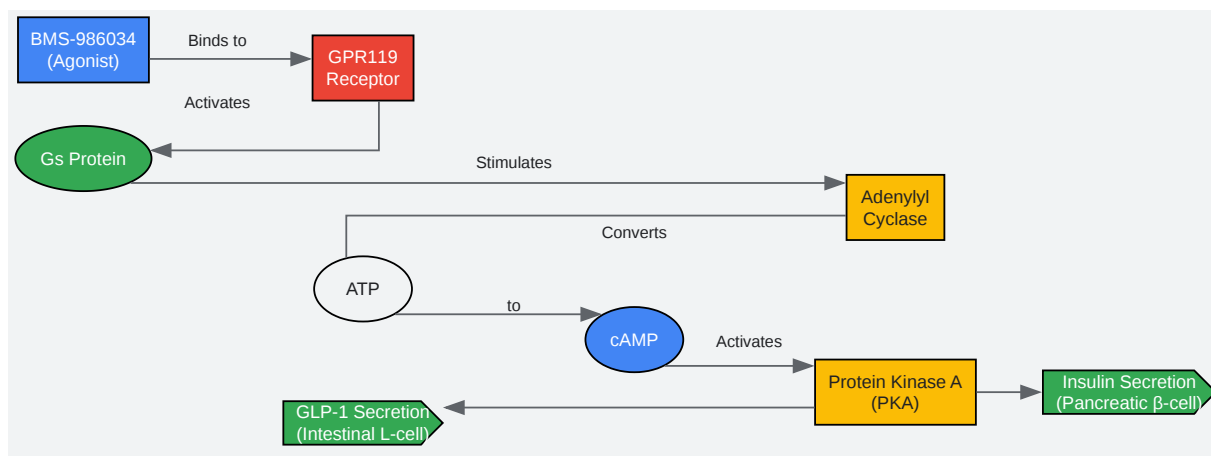
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BMS-986034** is a potent and orally active agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119 stimulates the production of intracellular cyclic AMP (cAMP), a key second messenger molecule involved in various cellular processes, including glucose-dependent insulin secretion.<sup>[1][2]</sup> This document provides detailed protocols for an in vitro assay to characterize the activity of **BMS-986034**, focusing on a homogeneous time-resolved fluorescence (HTRF) based cAMP accumulation assay. Additionally, it includes a summary of quantitative data and a visual representation of the GPR119 signaling pathway.

## GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic  $\beta$ -cells and enteroendocrine L-cells in the gastrointestinal tract.<sup>[1]</sup> Upon agonist binding, such as with **BMS-986034**, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated G $\alpha$ s subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).<sup>[1][3]</sup> The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades that result in enhanced glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.<sup>[1][2]</sup>



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**Figure 1.** GPR119 Signaling Pathway Activation by **BMS-986034**.

## Quantitative Data Summary

The potency of **BMS-986034** as a GPR119 agonist has been determined using in vitro cellular assays. The following table summarizes the key quantitative data.

Compound	Cell Line	Assay Type	Parameter	Value (nM)
BMS-986034	Tetracycline-induced Flp-In-T-Rex-HEK293 cells expressing human-mouse chimeric GPR119	cAMP Accumulation (HTRF)	EC50	3

Table 1: In Vitro Activity of BMS-986034.[4]

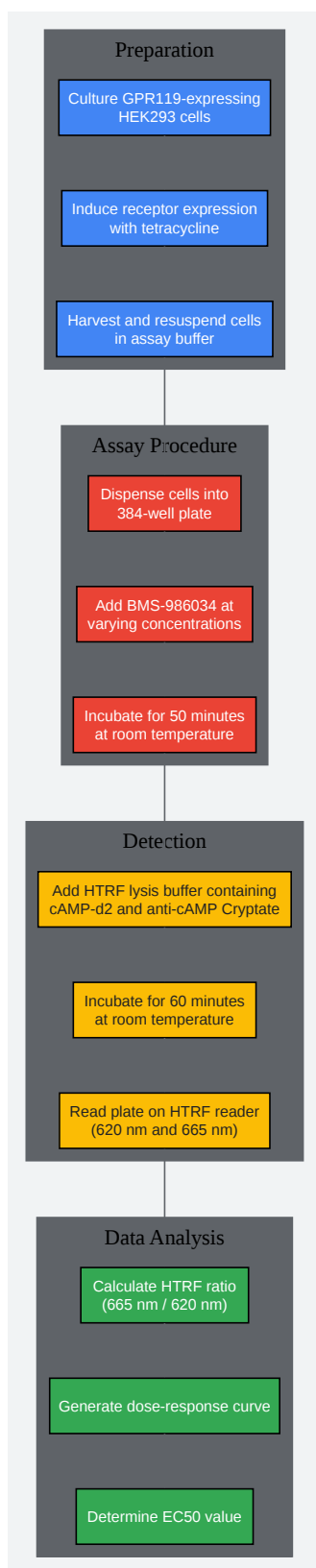
# Experimental Protocol: cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify the agonist activity of **BMS-986034** at the GPR119 receptor by measuring intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.<sup>[4]</sup>

## I. Materials and Reagents

- Cell Line: Tetracycline-induced Flp-In-T-Rex-HEK293 cells expressing a human-mouse chimeric GPR119 receptor.
- **BMS-986034**: Test compound.
- Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
- Assay Buffer: Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
- HTRF cAMP Assay Kit: Containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor).
- Tetracycline: For induction of receptor expression.
- 384-well, low-volume, white plates.
- HTRF-compatible plate reader.

## II. Experimental Workflow



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**Figure 2.** Workflow for the **BMS-986034** cAMP HTRF Assay.

### III. Step-by-Step Protocol

- Cell Culture and Induction:
  - Culture the tetracycline-inducible GPR119-expressing HEK293 cells in standard culture medium.
  - 24 hours prior to the assay, induce receptor expression by adding tetracycline to the culture medium at the optimal concentration.
- Cell Preparation:
  - On the day of the assay, wash the cells with PBS and harvest them using a non-enzymatic cell dissociation solution.
  - Centrifuge the cells and resuspend them in assay buffer to the desired cell density.
- Compound Addition:
  - Prepare a serial dilution of **BMS-986034** in assay buffer.
  - Dispense the cells into a 384-well plate.
  - Add the diluted **BMS-986034** to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR119 agonist).
- Stimulation:
  - Incubate the plate at room temperature for 50 minutes to allow for cAMP accumulation.<sup>[4]</sup>
- Detection:
  - Prepare the HTRF detection reagents according to the manufacturer's instructions by mixing the cAMP-d2 and anti-cAMP Cryptate reagents in the provided lysis buffer.
  - Add the HTRF detection mix to each well.
  - Incubate the plate at room temperature for 60 minutes, protected from light.

- Data Acquisition:
  - Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
- Data Analysis:
  - Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000 for each well.
  - The amount of cAMP produced is inversely proportional to the HTRF signal.
  - Plot the HTRF ratio against the log of the **BMS-986034** concentration.
  - Fit the data to a four-parameter logistic equation to determine the EC50 value.

## Conclusion

The provided protocol for the cAMP accumulation HTRF assay offers a robust and high-throughput method for characterizing the in vitro potency of GPR119 agonists like **BMS-986034**. The quantitative data and understanding of the GPR119 signaling pathway are crucial for the continued development and evaluation of this compound for therapeutic applications in metabolic diseases.

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